2,3,3',4,6-Pentachlorobiphenyl
Overview
Description
2,3,3',4,6-Pentachlorobiphenyl (PCB) is a synthetic chemical compound that is used in a wide range of industrial and commercial applications. It is a member of the polychlorinated biphenyl (PCB) family, a group of chemicals that have been linked to a variety of health and environmental problems. PCBs are persistent organic pollutants (POPs) and are known to be highly toxic and to bioaccumulate in the environment. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCBs are discussed in
Scientific Research Applications
Tissue Affinity and Metabolism
- Persistence in Lung Parenchyma : Studies have shown that compounds like 2,3,3',4,6-Pentachlorobiphenyl specifically accumulate in the lung parenchyma of mice. This suggests a unique tissue affinity related to its chemical structure, emphasizing the importance of in vivo metabolism in understanding its activity (Brandt, Mohammed, & Slanina, 1981).
Degradation and Treatment Approaches
- Reductive Dechlorination by Vitamin B12 : This compound has been shown to undergo reductive dechlorination in the presence of vitamin B12, leading to the formation of less chlorinated biphenyls. This indicates potential bioremediation strategies using biomimetic systems (Assaf-Anid, Nies, & Vogel, 1992).
- Photodechlorination in Alkaline Media : Ultraviolet irradiation in alkaline 2-propanol has been effective in the dechlorination of 2,3,3',4,6-Pentachlorobiphenyl, highlighting an alternative approach for its degradation (Yao et al., 1997).
Environmental and Health Implications
- Induction of Aberrant Mitosis : The compound has been found to cause abnormal chromosomal arrangements in certain cells, indicating its potential for genetic toxicity. This effect is enhanced when combined with other agents like triphenyltin (Jensen et al., 2000).
- Neurotoxic Effects : Exposure to this compound has been linked to neurotoxic effects in adult mice when exposed neonatally. The study highlights the long-term impacts on behavior and brain chemistry (Eriksson & Fredriksson, 1998).
Bioremediation and Ecological Chemistry
- Fungal Bioconversion : White-rot fungus, Phlebia brevispora, has shown the ability to degrade polychlorinated biphenyls, including 2,3,3',4,6-Pentachlorobiphenyl. This points towards an ecological approach for managing PCB pollution (Kamei et al., 2006).
- Laboratory Model Ecosystem Studies : Experiments with model ecosystems have been conducted to understand the degradation pathways and ecological magnification of compounds like 2,3,3',4,6-Pentachlorobiphenyl (Metcalf et al., 1975).
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBSVVYMVILEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074224 | |
Record name | 2,3,3',4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,6-Pentachlorobiphenyl | |
CAS RN |
74472-35-8 | |
Record name | PCB 109 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74472-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3UL7D7EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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